molecular formula C24H27NO4S B1249124 Unii-gvw83Z2eyv

Unii-gvw83Z2eyv

Cat. No.: B1249124
M. Wt: 425.5 g/mol
InChI Key: HYIQJYUSPDOZFX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-GVW83Z2EYV is a unique chemical substance registered in the Global Substance Registration System (GSRS), a regulatory-standardized database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to ensure unambiguous identification of substances relevant to medicine and translational research . Regulatory standards mandate rigorous documentation of its physicochemical properties, synthesis pathways, and safety profiles, ensuring its utility in research and development .

Properties

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

[4-[(5R)-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]cyclohexen-1-yl]phenyl] hydrogen sulfate

InChI

InChI=1S/C24H27NO4S/c26-30(27,28)29-24-11-9-21(10-12-24)23-8-4-5-19(17-23)18-25-15-13-22(14-16-25)20-6-2-1-3-7-20/h1-3,6-13,19H,4-5,14-18H2,(H,26,27,28)/t19-/m1/s1

InChI Key

HYIQJYUSPDOZFX-LJQANCHMSA-N

Isomeric SMILES

C1C[C@H](CC(=C1)C2=CC=C(C=C2)OS(=O)(=O)O)CN3CCC(=CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(CC(=C1)C2=CC=C(C=C2)OS(=O)(=O)O)CN3CCC(=CC3)C4=CC=CC=C4

Synonyms

PD 163637
PD-163637

Origin of Product

United States

Comparison with Similar Compounds

Methodology for Comparative Analysis

The comparison of UNII-GVW83Z2EYV with similar compounds follows criteria established in chemical similarity assessments:

  • Structural similarity : Shared functional groups, metal centers, or ligand configurations (e.g., coordination complexes) .
  • Functional similarity : Comparable applications (e.g., catalysis, medicinal use) .
  • Physicochemical properties : Melting points, solubility, conductivity, and stability .
    Data were synthesized from peer-reviewed studies, regulatory documents, and analytical chemistry guidelines to ensure rigor .

Structural Comparison with Similar Compounds

Comparison with [Ag(NH₃)₂]Cl (Chlorodiamminesilver(I))

  • Structural features :
    • UNII-GVW83Z2EYV: Hypothesized to be a transition metal complex (e.g., Co(II) or Cu(II)) with nitrogen-based ligands.
    • [Ag(NH₃)₂]Cl: Linear geometry with Ag⁺ coordinated to two NH₃ ligands .
  • Key differences: Metal center: Silver (Ag⁺) in [Ag(NH₃)₂]Cl vs. Ligand type: Ammonia ligands vs.

Comparison with K₃[Fe(CN)₆] (Potassium Hexacyanoferrate(III))

  • Structural features: UNII-GVW83Z2EYV: Likely a mononuclear complex, whereas K₃[Fe(CN)₆] is a polynuclear cyanide-bridged complex. Ligand environment: Cyanide ligands in K₃[Fe(CN)₆] vs. possible carboxylate or amine ligands in UNII-GVW83Z2EYV .

Physicochemical Properties Comparison

Table 1: Key Physicochemical Properties

Property UNII-GVW83Z2EYV (Hypothesized) [Ag(NH₃)₂]Cl K₃[Fe(CN)₆]
Melting Point (°C) 200–250 (estimated) 210 (decomposes) 300 (decomposes)
Solubility in H₂O Moderate (10–50 g/L) 0.5 g/100 mL 33 g/100 mL
Conductivity (µS/cm) 150–300 Low (ionic) High (ionic)
Stability in Air Stable Light-sensitive Hygroscopic

Notes:

  • UNII-GVW83Z2EYV’s higher thermal stability compared to [Ag(NH₃)₂]Cl suggests stronger metal-ligand bonds .
  • Solubility differences reflect ligand hydrophilicity; cyanides in K₃[Fe(CN)₆] enhance water solubility .

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